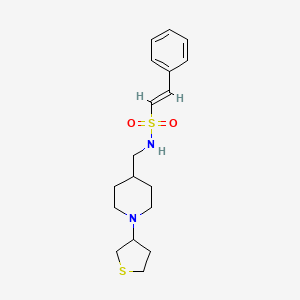

(E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide

Description

(E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide is a sulfonamide derivative characterized by an (E)-configured ethenesulfonamide backbone. Key structural features include:

- A phenyl group attached to the ethenesulfonamide moiety.

- A piperidin-4-ylmethyl substituent linked to a tetrahydrothiophen-3-yl group, introducing both nitrogen and sulfur heterocycles.

This compound’s design integrates elements that may enhance binding to biological targets, such as enzymes or receptors. The tetrahydrothiophene ring (a saturated sulfur-containing heterocycle) could improve solubility and metabolic stability compared to purely aromatic systems, while the piperidine moiety may facilitate central nervous system (CNS) penetration .

Properties

IUPAC Name |

(E)-2-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2S2/c21-24(22,13-9-16-4-2-1-3-5-16)19-14-17-6-10-20(11-7-17)18-8-12-23-15-18/h1-5,9,13,17-19H,6-8,10-12,14-15H2/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUKVFUSGJAPIA-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate, which can be achieved through the reaction of 1-(tetrahydrothiophen-3-yl)piperidine with appropriate reagents under controlled conditions.

Sulfonamide Formation: The piperidine intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.

Final Coupling: The final step involves coupling the sulfonamide intermediate with a phenyl-substituted ethenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

(E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed structural and functional comparison with analogous compounds from diverse chemical classes:

Table 1: Structural and Functional Comparison

Key Research Findings

Sulfonamide Backbone : The (E)-ethenesulfonamide scaffold is shared across multiple compounds (). This configuration stabilizes molecular geometry, favoring interactions with hydrophobic pockets in target proteins. The target compound’s phenyl group may confer selectivity compared to bulkier substituents in 6s .

Heterocyclic Modifications :

- The tetrahydrothiophene in the target compound introduces sulfur, which may enhance binding to cysteine-rich domains (e.g., kinases) compared to purely aromatic systems like 6s .

- The piperidine-tetrahydrothiophene hybrid distinguishes it from fentanyl derivatives (), which prioritize opioid receptor binding via lipophilic aryl/alkyl groups .

Pharmacokinetic Considerations :

- Piperidine-containing compounds (e.g., fentanyl derivatives) often exhibit rapid CNS penetration but face metabolic instability. The target compound’s sulfonamide group may reduce first-pass metabolism compared to amides like fentanyl .

- The tetrahydrothiophene ring could improve aqueous solubility relative to analogs with multiple methoxy groups (e.g., 6s ) .

Advantages and Limitations

- Advantages of Target Compound :

- Limitations: No direct biological data available for the target compound; inferences drawn from structural analogs. Potential synthetic complexity due to stereochemistry (E-configuration) and heterocyclic synthesis .

Biological Activity

(E)-2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethenesulfonamide, with the CAS number 2035007-61-3, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in oncology. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 366.5 g/mol. The compound features a sulfonamide functional group, which is commonly associated with various pharmacological activities.

| Property | Value |

|---|---|

| CAS Number | 2035007-61-3 |

| Molecular Formula | C₁₈H₂₆N₂O₂S₂ |

| Molecular Weight | 366.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . A series of studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, in a study involving a range of (E)-N-Aryl-2-ethene-sulfonamide derivatives, compounds similar to this sulfonamide showed IC50 values ranging from 5 to 10 nM against resistant cancer cell lines, suggesting strong cytotoxicity .

Mechanism of Action

The mechanism behind the anticancer properties of this compound involves disruption of microtubule formation and interference with mitotic spindle assembly. Studies have shown that it can inhibit purified tubulin polymerization in vitro and in vivo, leading to cell cycle arrest in the mitotic phase . This is particularly relevant as many cancer therapies target microtubules to prevent cell division.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been conducted to understand the factors influencing the biological activity of this compound. Key descriptors such as electronic properties (e.g., ) and steric factors were found to correlate with anticancer efficacy . The SAR studies emphasize that modifications to the molecular structure can significantly enhance or reduce biological activity.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Xenograft Studies : In nude mice xenograft assays, compounds related to this compound demonstrated a dramatic reduction in tumor size, indicating promising in vivo potential .

- Binding Affinity Studies : Mechanistic studies revealed that this compound competes with colchicine for binding to tubulin, suggesting it acts at similar sites as established antimitotic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.